molecular formula C14H11N3O3S B2874317 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide CAS No. 853891-41-5

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide

Cat. No. B2874317
CAS RN: 853891-41-5
M. Wt: 301.32
InChI Key: QFCGJQFPGHVIHM-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar 1,3,4-thiadiazole derivatives often involves the reaction of appropriate precursors in the presence of a base .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a 1,3,4-thiadiazole ring, which is believed to contribute to their biological activity . The presence of the =N-C-S- moiety and strong aromaticity of the ring are thought to provide low toxicity and great in vivo stability .

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives, including compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide, have been studied for their potential anticancer properties. These compounds can exhibit cytotoxic activity against various cancer cell lines. For instance, a related compound showed enhanced cytotoxic activity against MCF cancer cells . The structural diversity of thiadiazole derivatives allows for optimization to target specific cancer types.

Pharmacological Properties

The thiadiazole ring is a versatile scaffold in medicinal chemistry due to its mesoionic character, which enables it to cross cellular membranes and interact with biological targets . This property is crucial for the development of new drugs with improved pharmacokinetics and pharmacodynamics.

Antimicrobial Effects

Compounds with a thiadiazole ring have demonstrated a broad spectrum of biological activities, including antimicrobial effects. Their ability to interact with microbial cell components makes them candidates for developing new antibacterial and antifungal agents .

Anti-inflammatory Applications

The anti-inflammatory properties of thiadiazole derivatives are another area of interest. These compounds can modulate inflammatory pathways, making them potential therapeutic agents for treating chronic inflammatory diseases .

Enzyme Inhibition

Thiadiazole derivatives can act as enzyme inhibitors, targeting specific enzymes involved in disease processes. This application is significant in designing drugs for conditions like Alzheimer’s disease, where enzyme malfunction plays a role .

Drug Development and Optimization

The structural features of thiadiazole compounds, including N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide, make them suitable for drug development. Their molecular framework can be modified to enhance drug properties such as selectivity, potency, and bioavailability .

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxoisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-2-11-16-17-14(21-11)15-12(18)10-7-8-5-3-4-6-9(8)13(19)20-10/h3-7H,2H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCGJQFPGHVIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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